molecular formula C12H19N3O2 B3193035 tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate CAS No. 676464-98-5

tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate

Cat. No.: B3193035
CAS No.: 676464-98-5
M. Wt: 237.30 g/mol
InChI Key: PEUZXJBTFMHGJJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 4-position of the pyridine ring and an ethylamino substituent at the 3-position. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the ethylamino group may influence electronic and steric properties, affecting reactivity and binding interactions .

Properties

IUPAC Name

tert-butyl N-[3-(ethylamino)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-5-14-10-8-13-7-6-9(10)15-11(16)17-12(2,3)4/h6-8,14H,5H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZXJBTFMHGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703874
Record name tert-Butyl [3-(ethylamino)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676464-98-5
Record name Carbamic acid, [3-(ethylamino)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676464-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(ethylamino)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination and Carboxylation: One common method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

    Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: Industrial production methods for tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate typically involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.

    Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry:

Biology:

  • Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine:

  • Utilized in the development of drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.

Industry:

  • Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate primarily involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Comparison with Similar Compounds

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate ()

  • Substituents : Hydroxy (C4), methoxy (C5), and methylcarbamate (C3).
  • Key Differences: The hydroxy and methoxy groups introduce hydrogen-bonding and electron-donating effects, respectively, which may enhance solubility compared to the ethylamino group in the target compound. The methylcarbamate linkage (vs. direct carbamate on the pyridine ring) alters steric bulk and electronic distribution .

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate ()

  • Substituents : Fluorine (C3) and methylcarbamate (C2).
  • The carbamate is attached to a methyl group rather than directly to the pyridine ring, reducing conjugation with the aromatic system .

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate ()

  • Substituents : Hydroxy (C4), methoxy (C5), and carbamate (C3).
  • Key Differences: Similar to the compound in 2.1.1 but with the carbamate directly on the pyridine ring. This configuration increases conjugation and may influence acidity/basicity compared to the target compound’s ethylamino group .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Groups Key Properties/Implications
tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate Ethylamino (C3), carbamate (C4) Amine, carbamate Enhanced basicity; moderate steric bulk
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Hydroxy (C4), methoxy (C5), methylcarbamate (C3) Hydroxy, methoxy, methylcarbamate Higher polarity; hydrogen-bonding capacity
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Fluorine (C3), methylcarbamate (C2) Fluorine, methylcarbamate Electron-deficient ring; metabolic stability
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate Allyl (C4), methoxy (C5), carbamate (C3) Allyl, methoxy, carbamate Potential for electrophilic reactions; steric hindrance

Research Findings and Implications

  • Electronic Effects: The ethylamino group in the target compound donates electrons via resonance, increasing pyridine ring basicity compared to electron-withdrawing groups (e.g., fluorine in ) .

Biological Activity

Tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate is an organic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals like Lacosamide, which is used to treat epilepsy and neuropathic pain. This article explores the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety and a 3-(ethylamino)pyridine structure. Its molecular formula is C12H18N2O2, which contributes to its unique properties that enhance biological activity.

Property Value
Molecular FormulaC12H18N2O2
Molecular Weight218.28 g/mol
Structural FeaturesTert-butyl, ethylamino, pyridine

This compound has been studied for its ability to modulate ion channels and other proteins. Its primary mechanism involves enhancing the slow inactivation of voltage-gated sodium channels and modulating the collapse response mediator protein 2 (CRMP2), which is crucial for its anticonvulsant properties.

Pharmacological Applications

  • Anticonvulsant Activity : The compound's role as an intermediate in Lacosamide synthesis highlights its potential in treating epilepsy. Lacosamide's mechanism involves stabilizing neuronal membranes and reducing excitability through modulation of sodium channels.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects against neurodegenerative diseases by reducing inflammation and oxidative stress .
  • Anti-inflammatory Properties : Research indicates that related compounds can lower inflammatory markers such as IL-6 in animal models, suggesting potential anti-inflammatory applications .

Study on Lacosamide Synthesis

In a study investigating the synthesis of Lacosamide, this compound was identified as a key intermediate. The study demonstrated that modifications to this compound could enhance the efficacy and safety profile of Lacosamide in clinical settings.

Neuroprotective Studies

A study evaluating neuroprotective compounds found that derivatives of pyridine-based carbamates showed promise in protecting astrocytes from amyloid-beta toxicity, implicating similar compounds in potential Alzheimer's disease therapies .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Tert-Butyl pyridin-3-ylcarbamateC11H14N2O2Simpler structure lacking ethyl group
Tert-Butyl (3-aminopyridin-4-yl)carbamateC12H18N2O2Contains amino instead of ethylamino group
Tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamateC12H17N2O3Hydroxymethyl group provides different reactivity

The specific combination of functional groups in this compound enhances its biological activity compared to these other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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